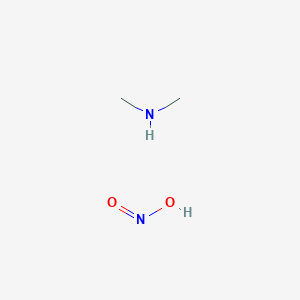
N-methylmethanamine;nitrous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methylmethanamine: is a reactive molecular substance containing a methyl group attached to an imine. It can be written as CH₃N=CH₂. This compound is formed naturally in the Earth’s atmosphere by the oxidation of dimethylamine and trimethylamine, both of which are produced by animals or burning . Nitrous acid (HNO₂) is a weak and unstable acid that is typically prepared in situ for reactions. It is known for its role in the diazotization of amines and other organic reactions .
Méthodes De Préparation
N-methylmethanamine: can be synthesized through several methods:
From Dimethylamine: By first chlorinating the nitrogen atom with solid N-chlorosuccinimide, followed by treatment with potassium tert-butoxide at 90°C.
Thermal Decomposition: It can be formed directly by heating trimethylamine to 515°C, which decomposes into methane and N-methylmethanamine.
From Trimer: Heating 1,3,5-trimethyl-1,3,5-triazinane to 450°C also produces N-methylmethanamine.
Nitrous acid: is typically prepared immediately before use by acidifying a solution of sodium nitrite with a mineral acid like hydrochloric acid .
Analyse Des Réactions Chimiques
N-methylmethanamine: undergoes several types of reactions:
Oxidation: It can be oxidized in the atmosphere, forming various products.
Decomposition: When heated to 535°C, it decomposes to hydrogen cyanide and methane.
Self-Reaction: On a timescale of minutes, it self-reacts to form the trimer trimethyl 1,3,5-triazinane.
Nitrous acid: reacts with amines in a way that distinguishes primary, secondary, and tertiary amines:
Primary Amines: React with nitrous acid to produce nitrogen gas.
Secondary Amines: Form an insoluble oil (N-nitrosamine).
Tertiary Amines: Form a clear solution (ammonium salt formation).
Applications De Recherche Scientifique
N-methylmethanamine: and its derivatives are used in various fields:
Chemistry: As intermediates in organic synthesis and in the production of other chemicals.
Biology and Medicine: In the synthesis of biologically active compounds and pharmaceuticals.
Industry: Used in the production of dyes, pesticides, and surfactants.
Nitrous acid: is widely used in organic chemistry for diazotization reactions, which are crucial for the synthesis of azo dyes and other aromatic compounds .
Mécanisme D'action
Comparaison Avec Des Composés Similaires
N-methylmethanamine: can be compared with similar compounds such as:
Dimethylamine: A simpler amine with two methyl groups attached to the nitrogen.
Methanimine: An imine without the methyl group.
Ethanimine: Another imine with an ethyl group instead of a methyl group.
These compounds share similar reactivity patterns but differ in their specific chemical properties and applications.
Propriétés
Numéro CAS |
20591-03-1 |
|---|---|
Formule moléculaire |
C2H8N2O2 |
Poids moléculaire |
92.10 g/mol |
Nom IUPAC |
N-methylmethanamine;nitrous acid |
InChI |
InChI=1S/C2H7N.HNO2/c1-3-2;2-1-3/h3H,1-2H3;(H,2,3) |
Clé InChI |
TYORYGSZBZPZLR-UHFFFAOYSA-N |
SMILES canonique |
CNC.N(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


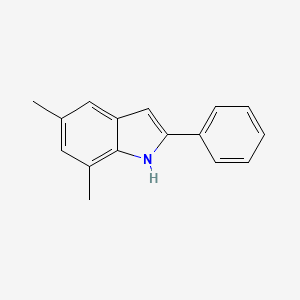


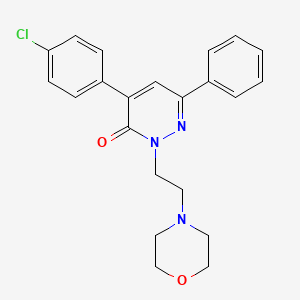

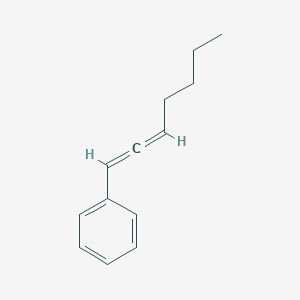
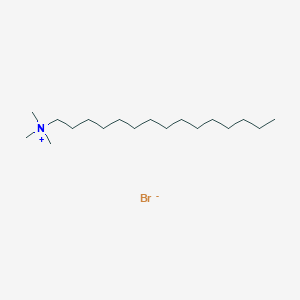

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)

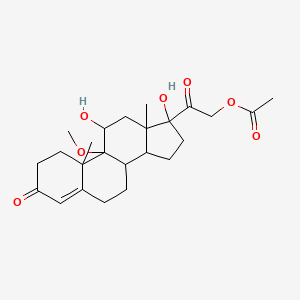

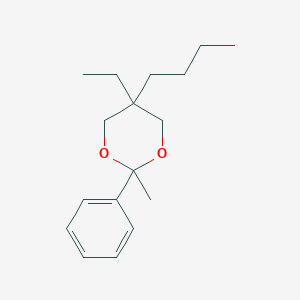
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl propanoate;propanoic acid](/img/structure/B14720086.png)
